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These application notes provide a detailed guide to using the command-line tool AMAS
(Alignment Manipulation And Summary) for calculating summary statistics from multiple

sequence alignments. AMAS is a computationally efficient tool ideal for handling the large

datasets common in phylogenomics and other bioinformatics applications.[1][2] This protocol

will focus on the summary functionality of AMAS.

Introduction to AMAS
AMAS is a versatile, stand-alone command-line utility built with Python 3 for the manipulation

and statistical analysis of nucleotide and amino acid sequence alignments.[1][2] It is designed

to be fast and efficient, capable of parallel processing to handle large-scale phylogenomic

datasets.[1][2] Key features of AMAS include alignment concatenation, format conversion,

splitting alignments, removing sequences, and generating summary statistics.[1][2][3] This

document specifically details the protocol for obtaining summary statistics.

Experimental Protocol: Generating Alignment
Summary Statistics
This protocol outlines the steps to calculate comprehensive statistics for one or more sequence

alignments using the summary command in AMAS.

Prerequisites:
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Python 3 installed.[4]

AMAS software downloaded from the official GitHub repository: --INVALID-LINK--.[1][2][3][5]

[6]

Methodology:

Prepare Your Alignments: Ensure your sequence alignments are in a supported format:

FASTA, PHYLIP (sequential or interleaved), or NEXUS (sequential or interleaved).[1][2]

Open the Command-Line Interface: Navigate to the directory containing your alignment files

using your system's terminal or command prompt.

Execute the AMAS summary Command: The fundamental command structure for generating

statistics is as follows:

-i or --in-files: Specify the input alignment file(s). You can list multiple files or use wildcards

(e.g., *.fas for all FASTA files).[5][7]

-f or --in-format: Define the format of the input alignment(s). Supported formats include

fasta, phylip, nexus, phylip-int, and nexus-int.[5]

-d or --data-type: Specify the type of sequence data, either dna for nucleotides or aa for

amino acids.[5][7]

Optional Flags for Enhanced Analysis:

-o or --summary-out: To specify a custom name for the output summary file. By default, the

output is saved to summary.txt.[5]

-c or --cores: To utilize multiple processor cores for parallel processing, which can

significantly speed up the analysis of numerous files.[5]

-s or --by-taxon: To generate an additional output file for each input alignment containing

statistics calculated on a per-sequence (taxon) basis.[5]

-e or --check-align: To perform a check that the input sequences are aligned. By default,

this check is off for computational efficiency.[5]
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Example Command:

To calculate summary statistics for all PHYLIP files in the current directory, which contain DNA

sequences, and to utilize 8 processor cores, the command would be:

Data Presentation: Summary Statistics
AMAS calculates a range of valuable statistics for sequence alignments.[1][3][7] These

quantitative data points are summarized in the output file and are detailed in the table below.
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Statistic Description Data Type Applicability

Number of Taxa
The total number of sequences

in the alignment.
DNA and Amino Acid

Alignment Length
The total number of columns

(sites) in the alignment.
DNA and Amino Acid

Total Matrix Cells

The total number of cells in the

alignment matrix (Number of

Taxa × Alignment Length).

DNA and Amino Acid

Missing Data (%)

The percentage of

undetermined characters and

gaps in the alignment. For

DNA, this includes 'X', 'N', 'O',

'-', '?'. For amino acids, it

includes 'X', '.', '*', '-', '?'.[7]

DNA and Amino Acid

GC Content (%)
The percentage of Guanine

(G) and Cytosine (C) bases.
DNA only

AT Content (%)
The percentage of Adenine (A)

and Thymine (T) bases.
DNA only

Variable Sites

The total number of sites in the

alignment that are not

constant.

DNA and Amino Acid

Proportion of Variable Sites

The number of variable sites

divided by the alignment

length.

DNA and Amino Acid

Parsimony Informative Sites

The number of sites where

there are at least two different

character states, each present

in at least two sequences.

DNA and Amino Acid

Proportion of Parsimony

Informative Sites

The number of parsimony-

informative sites divided by the

alignment length.

DNA and Amino Acid
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Character Counts

The total count for each

character present in the

respective alphabet (e.g.,

counts of A, C, G, T for DNA).

DNA and Amino Acid

Logical Workflow for AMAS Summary Statistics
The following diagram illustrates the logical workflow for generating sequence statistics using

the AMAS summary command.

Start Input Alignment(s)
(FASTA, PHYLIP, NEXUS)

AMAS.py summary Calculate Statistics

Specify Parameters:
-i (input)

-f (format)
-d (data type)

[Optional flags]

Output Summary File
(e.g., summary.txt) End

Click to download full resolution via product page

Caption: Workflow for generating summary statistics with AMAS.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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